5-O-(ジメトキシトリチル)-1,2-ジデオキシ-D-リボース

概要

説明

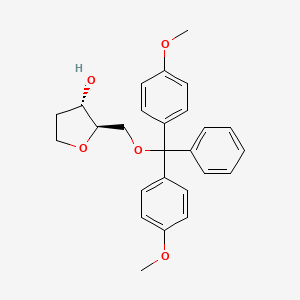

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose: is a chemical compound commonly used in the field of nucleoside chemistry. It is a derivative of ribose, where the hydroxyl groups at positions 1 and 2 are removed, and the hydroxyl group at position 5 is protected by a dimethoxytrityl group. This compound is significant in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.

科学的研究の応用

Chemistry:

- Used in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology .

Biology:

- Employed in the study of genetic sequences and the development of genetic probes.

Medicine:

- Utilized in the development of antisense oligonucleotides for therapeutic purposes, including the treatment of genetic disorders and cancers .

Industry:

作用機序

Target of Action

The primary target of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose, also known as (2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol, is the nucleotide in the process of oligonucleotide synthesis .

Mode of Action

The compound acts as a protecting group for the 5’-oxygen of the nucleotide during oligonucleotide synthesis . The deprotection (detritylation) of the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside is catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation .

Biochemical Pathways

The compound is involved in the oligonucleotide synthesis pathway . It plays a crucial role in the detritylation step, which is essential for the synthesis of oligonucleotides .

Pharmacokinetics

The detritylation rate is influenced by the solution acidity and solvent polarity .

Result of Action

The result of the compound’s action is the formation of a 4,4’-dimethoxytrityl carbocation and a hydroxyl function at the 5’-position of the nucleotide . This process is crucial for the subsequent coupling steps in oligonucleotide synthesis .

Action Environment

The detritylation rate is reduced by the addition of small amounts of water to the reaction medium, presumably through its effect on the solution acidity . There is little or no effect of solvent polarity on the equilibrium and rate constants .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose typically involves the protection of the hydroxyl group at the 5-position of ribose with a dimethoxytrityl group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated synthesizers and controlled environments to ensure high purity and yield. The use of protective groups like dimethoxytrityl is crucial in preventing unwanted side reactions during the synthesis of complex oligonucleotides .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxytrityl group, leading to the formation of dimethoxytrityl cations.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The dimethoxytrityl group can be substituted by other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like dichloroacetic acid are used to catalyze the oxidation of the dimethoxytrityl group.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: The major product is the dimethoxytrityl cation.

Substitution: The products depend on the nucleophile used but typically involve the replacement of the dimethoxytrityl group with the nucleophile.

類似化合物との比較

- 5-O-(Dimethoxytrityl)-2’-deoxythymidine

- 5-O-(Dimethoxytrityl)-2’-deoxyuridine

- 5-O-(Dimethoxytrityl)-2’-deoxyadenosine

Uniqueness: 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is unique due to the absence of hydroxyl groups at positions 1 and 2, which distinguishes it from other dimethoxytrityl-protected nucleosides. This structural difference makes it particularly useful in specific synthetic applications where the presence of these hydroxyl groups would be detrimental .

生物活性

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is a synthetic nucleoside derivative that has garnered attention for its potential biological applications, particularly in the fields of molecular biology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is a modified form of dideoxy-D-ribose, where the hydroxyl group at the 5' position is protected by a dimethoxytrityl (DMT) group. This modification enhances its stability and facilitates its use in oligonucleotide synthesis.

1. Interaction with Cellular Pathways

Research indicates that dideoxyribonucleosides can influence various cellular pathways, particularly those involving oxidative stress and apoptosis. For instance, studies on related compounds like 2-deoxy-D-ribose have shown that they can deplete intracellular glutathione (GSH) levels through inhibition of cystine transport in pancreatic β-cells. This depletion leads to increased reactive oxygen species (ROS) levels and subsequent cytotoxicity and apoptosis in these cells .

2. Effects on Nucleic Acid Synthesis

The incorporation of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose into oligonucleotides may affect their stability and resistance to nucleases. The DMT protection allows for selective deprotection during oligonucleotide synthesis, which is crucial for maintaining the integrity of the nucleic acid sequence during various biochemical applications .

Case Study 1: Antitumor Activity

A study investigated the incorporation of modified nucleosides into G-quadruplex-forming oligonucleotides. The results indicated that these modifications could enhance the stability of G-quadruplex structures, which are known to play a role in regulating gene expression and have potential as therapeutic targets in cancer treatment. The modified oligonucleotides exhibited improved resistance to serum degradation and maintained specificity for nucleolin, leading to inhibition of tumor cell proliferation .

Case Study 2: Prebiotic Chemistry

Another fascinating aspect of dideoxyribonucleosides is their relevance to prebiotic chemistry. Research has demonstrated pathways for the prebiotic synthesis of 2-deoxy-D-ribose from interstellar building blocks, suggesting that similar compounds could have played a role in the origins of life on Earth . This connection underscores the biological significance of ribose derivatives in both modern biochemistry and evolutionary biology.

Summary of Biological Activities

特性

IUPAC Name |

(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTVUTOQJPDE-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。